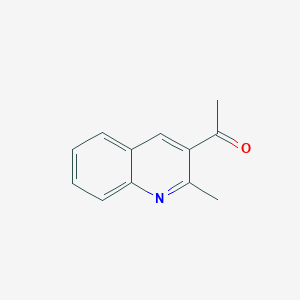

1-(2-Methylquinolin-3-yl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methylquinolin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-8-11(9(2)14)7-10-5-3-4-6-12(10)13-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDWGFQXJYJNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406062 |

Source

|

| Record name | 3-Acetyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14208-35-6 |

Source

|

| Record name | 3-Acetyl-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1-(2-Methylquinolin-3-yl)ethanone"

An In-Depth Technical Guide to the Synthesis of 1-(2-Methylquinolin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(2-Methylquinolin-3-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and its derivatives exhibit a wide range of biological activities.[1] This document focuses on the most efficient and widely adopted synthetic strategy, the Friedländer annulation, offering a detailed mechanistic explanation, a field-proven experimental protocol, and a discussion of the critical process parameters. Alternative synthetic routes are also briefly reviewed to provide a broader context for quinoline chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of substituted quinolines.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry.[1] This structural motif is present in numerous natural products, pharmaceuticals, and functional materials, exhibiting diverse biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific target of this guide, 1-(2-Methylquinolin-3-yl)ethanone, serves as a key intermediate for the synthesis of more complex molecules, such as quinolinyl chalcones and pyrazole derivatives, by leveraging the reactivity of its acetyl group.[3] The strategic placement of the methyl and acetyl groups on the quinoline core makes its efficient synthesis a topic of significant interest.

Strategic Analysis of Synthesis: The Friedländer Annulation

The most direct and efficient method for the synthesis of 1-(2-Methylquinolin-3-yl)ethanone is the Friedländer synthesis.[4] This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[5][6] For the target molecule, the logical precursors are 2'-aminoacetophenone and acetylacetone (2,4-pentanedione).

The Friedländer synthesis is often catalyzed by acids (Brønsted or Lewis) or bases, and can, in some cases, proceed thermally without a catalyst.[6][7] Its primary advantage is the direct and convergent assembly of the polysubstituted quinoline core from readily available starting materials.

Mechanistic Deep Dive

Two primary mechanisms are proposed for the Friedländer synthesis, and the prevailing pathway can depend on the specific reaction conditions.[4]

-

Aldol-First Pathway: The reaction initiates with an intermolecular aldol condensation between the enol or enolate of acetylacetone and the carbonyl of 2'-aminoacetophenone. This is followed by a cyclizing dehydration (intramolecular imine formation) to yield the aromatic quinoline ring.[8]

-

Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of 2'-aminoacetophenone and one of the carbonyls of acetylacetone. This intermediate then undergoes an intramolecular aldol-type cyclization, followed by dehydration to furnish the final product.[4]

Both pathways converge on the same di-hydroquinoline intermediate, which rapidly aromatizes under the reaction conditions.

Caption: Plausible mechanistic pathways for the Friedländer synthesis.

Experimental Protocol and Process Optimization

The following protocol represents a robust and environmentally conscious approach, leveraging an inexpensive and readily available catalyst. This method has been demonstrated to be high-yielding and operationally simple.[9]

Materials and Reagents

| Reagent | M.W. | Amount (mmol) | Equivalents |

| 2'-Aminoacetophenone | 135.16 | 1.0 | 1.0 |

| Acetylacetone | 100.12 | 1.2 | 1.2 |

| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | 270.30 | 0.1 | 0.1 |

| Water (Solvent) | 18.02 | ~5 mL | - |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of the target compound.

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2'-aminoacetophenone (1.0 mmol), acetylacetone (1.2 mmol), and ferric chloride hexahydrate (FeCl₃·6H₂O, 0.1 mmol) in 5 mL of water.[9]

-

Heating and Monitoring: Heat the reaction mixture to reflux (approximately 100 °C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 2'-aminoacetophenone is consumed.

-

Work-up: After completion, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(2-Methylquinolin-3-yl)ethanone.

Causality Behind Experimental Choices

-

Choice of Catalyst: While traditional methods use strong acids like sulfuric acid or p-toluenesulfonic acid, FeCl₃·6H₂O offers a significant advantage as an inexpensive, non-toxic, and environmentally benign Lewis acid catalyst that is highly effective in water.[9]

-

Choice of Solvent: Using water as a solvent aligns with the principles of green chemistry, avoiding volatile and often toxic organic solvents. The reaction proceeds efficiently in water, highlighting a cost-effective and sustainable approach.[9]

-

Stoichiometry: A slight excess of the β-dicarbonyl component (acetylacetone) is used to ensure the complete consumption of the limiting reagent, 2'-aminoacetophenone.

Alternative Synthetic Approaches

While the Friedländer synthesis is the most direct route, other classical methods for quinoline synthesis are worth noting for their versatility in accessing different substitution patterns.

-

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[10][11] While effective for producing 2,4-disubstituted quinolines, it is less direct for the target molecule as it would not start from 2'-aminoacetophenone.

-

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound, often under strong acid catalysis.[1][12] This approach is highly versatile but typically requires an oxidation step and can lead to regiochemical mixtures.[13]

Product Characterization and Validation

Validation of the final product, 1-(2-Methylquinolin-3-yl)ethanone, is achieved through standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.1 ppm), singlet for the quinoline methyl group (~2.7 ppm), singlet for the acetyl methyl group (~2.6 ppm). |

| ¹³C NMR | Carbonyl carbon (~198-202 ppm), aromatic and heterocyclic carbons in their respective regions. |

| IR Spectroscopy | Strong C=O stretching vibration for the ketone (~1690 cm⁻¹), C=N and C=C stretching vibrations for the quinoline ring (~1600-1450 cm⁻¹). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 186.09. The exact mass of the neutral molecule is 185.08.[14] |

Conclusion

The synthesis of 1-(2-Methylquinolin-3-yl)ethanone is most reliably and efficiently accomplished via the Friedländer annulation of 2'-aminoacetophenone and acetylacetone. Modern protocols utilizing environmentally benign catalysts like FeCl₃·6H₂O in aqueous media offer a sustainable, cost-effective, and high-yielding alternative to traditional methods. The resulting product is a versatile chemical intermediate, poised for further elaboration in the development of novel therapeutic agents and functional materials. This guide provides the necessary theoretical foundation and practical instruction for researchers to successfully implement this important transformation.

References

-

Combes quinoline synthesis - Wikipedia.

-

Friedländer synthesis - Wikipedia.

-

Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem.

-

Concerning the mechanism of the Friedländer quinoline synthesis - ScienceDirect.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

-

Doebner–Miller reaction - Wikipedia.

-

Friedlaender Synthesis - Organic Chemistry Portal.

-

Application Notes and Protocols for the Synthesis of 2'-Aminoacetophenone Derivatives - Benchchem.

-

synthesis of quinoline derivatives and its applications | PPTX - Slideshare.

-

Friedländer Quinoline Synthesis - Alfa Chemistry.

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters - ACS Publications.

-

Friedlander quinoline synthesis - Química Organica.org.

-

Doebner-Miller Reaction - SynArchive.

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.

-

Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... - ResearchGate.

-

Combes Quinoline Synthesis .

-

1-(2,4-Dimethylquinolin-3-yl)ethanone - Smolecule.

-

2-Aminoacetophenone | 551-93-9 - ChemicalBook.

-

3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review) - ResearchGate.

-

the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure.

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed Central.

-

A Comparative Guide to 2'-Aminoacetophenone and 4'-Aminoacetophenone as Synthetic Precursors - Benchchem.

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines - ScienceDirect.

-

2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies .

-

1-(2-Methylquinolin-3-yl)ethanone - LookChem.

-

Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols - Benchchem.

-

Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687) - EvitaChem.

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - RSC Publishing.

-

Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine - PolyU Institutional Research Archive.

-

1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.

-

Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone - ResearchGate.

-

1-(6,8-Dibromo-2-methyl-quinolin-3-yl)ethanone - PubMed.

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1-(2-Methylquinolin-3-yl)ethanone|lookchem [lookchem.com]

"1-(2-Methylquinolin-3-yl)ethanone chemical properties"

An In-depth Technical Guide to 1-(2-Methylquinolin-3-yl)ethanone: Properties, Synthesis, and Applications

Introduction

1-(2-Methylquinolin-3-yl)ethanone, a member of the quinoline class of heterocyclic aromatic compounds, represents a significant scaffold in the fields of organic synthesis and medicinal chemistry. The quinoline core, a bicyclic structure composed of a benzene ring fused to a pyridine ring, is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The specific substitution pattern of 1-(2-Methylquinolin-3-yl)ethanone, featuring a methyl group at the 2-position and an acetyl group at the 3-position, imparts a unique combination of electronic and steric properties that govern its reactivity and biological interactions. This guide provides a comprehensive technical overview of its chemical properties, established synthetic methodologies, reactivity profile, and its role as a versatile building block for drug discovery and materials science.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity are critical for its application in research and development. These properties dictate its behavior in different solvent systems, its stability, and the analytical methods best suited for its characterization.

Core Properties

The key physicochemical descriptors for 1-(2-Methylquinolin-3-yl)ethanone are summarized in the table below. These values are essential for experimental design, including reaction setup, purification, and dosage calculations.

| Property | Value | Source |

| CAS Number | 14208-35-6 | [2] |

| Molecular Formula | C₁₂H₁₁NO | Derived from Structure |

| Molecular Weight | 185.23 g/mol | [3] |

| Appearance | Typically a solid | General knowledge |

| Purity | Commercially available up to 98% | [3] |

| LogP | 2.74580 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Rotatable Bond Count | 1 | [2] |

Spectroscopic Data

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core, a sharp singlet for the methyl group at the 2-position, and another singlet for the acetyl methyl group. The chemical shifts (δ) for the aromatic protons would typically appear between 7.0 and 8.5 ppm, while the methyl singlets would be found in the upfield region, likely between 2.0 and 3.0 ppm.[4][5]

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for each of the 12 unique carbon atoms. A key diagnostic peak is the carbonyl carbon of the acetyl group, which is expected to resonate significantly downfield (δ > 190 ppm).[5][6] The aromatic and heterocyclic carbons will appear in the 110-150 ppm range.

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band is expected in the region of 1680-1690 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching frequency for an aromatic ketone where the carbonyl is conjugated with the aromatic system.[4]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The exact mass is calculated as 185.0841 g/mol .[2] The fragmentation pattern would likely show a prominent peak corresponding to the loss of the acetyl group.

Synthesis and Mechanistic Insights

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry. The most prevalent and efficient method for synthesizing 1-(2-Methylquinolin-3-yl)ethanone and its derivatives is the Friedländer Annulation . This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group, such as a β-dicarbonyl compound.

An environmentally benign and proficient protocol utilizes ferric chloride (FeCl₃·6H₂O) as a catalyst in an aqueous medium.[1] This approach is advantageous due to the low cost, low toxicity, and environmental friendliness of the iron catalyst.[1]

Workflow for FeCl₃-Catalyzed Friedländer Synthesis

Caption: Workflow for the synthesis of 1-(2-Methylquinolin-3-yl)ethanone.

Experimental Protocol: FeCl₃-Catalyzed Synthesis

-

Charging the Vessel : To a round-bottom flask, add substituted 2-aminoacetophenone (1 equivalent), acetylacetone (1.1 equivalents), and a catalytic amount of FeCl₃·6H₂O (e.g., 10 mol%).

-

Solvent Addition : Add water as the solvent. The use of water as a green solvent is a key advantage of this methodology.[1]

-

Reaction Execution : Stir the mixture vigorously and heat to reflux. The reaction progress should be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation : Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out of the solution is collected by vacuum filtration.

-

Purification : Wash the crude solid with cold water to remove any remaining catalyst and water-soluble impurities. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the pure 1-(2-Methylquinolin-3-yl)ethanone.

Causality Note: The Lewis acidity of the Fe³⁺ ion is crucial for this transformation. It activates the carbonyl group of the 2-aminoacetophenone, making it more susceptible to nucleophilic attack by the enol form of acetylacetone, thereby facilitating the initial condensation step of the Friedländer mechanism.

Chemical Reactivity and Derivatization Potential

The reactivity of 1-(2-Methylquinolin-3-yl)ethanone is governed by its three key structural components: the electrophilic acetyl group, the nucleophilic quinoline ring, and the potentially reactive C2-methyl group.

Caption: Reactivity map of 1-(2-Methylquinolin-3-yl)ethanone.

-

Reactions at the Acetyl Group : The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack. This allows for a wide range of transformations, including:

-

Reduction : The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Oxidation : Can undergo reactions like the haloform reaction.

-

Condensation : The α-protons of the acetyl group can be deprotonated by a base to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations to build more complex molecular architectures.[7]

-

-

Reactions on the Quinoline Ring : The quinoline ring system can undergo electrophilic aromatic substitution. The position of substitution (on the benzene or pyridine part of the ring) is directed by the existing substituents.

-

Reactions involving the C2-Methyl Group : The methyl group at the 2-position is activated by the adjacent nitrogen atom and can participate in condensation reactions with aldehydes, a characteristic reactivity of α-methyl aza-aromatics.

Applications in Research and Drug Development

Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[8][9] Consequently, 1-(2-Methylquinolin-3-yl)ethanone serves as a valuable starting material and scaffold in medicinal chemistry.[8]

-

Synthetic Intermediate : Its functional handles (ketone, methyl group) allow for straightforward modification, making it an ideal intermediate for synthesizing more complex, biologically active molecules.[8] It is a building block for creating libraries of novel compounds for high-throughput screening.

-

Scaffold for Drug Design : The quinoline core can be elaborated to target specific biological pathways. For instance, derivatives have been investigated as anti-tubulin agents for cancer therapy and as potential inhibitors of enzymes involved in various diseases.[7][10] The structural motif is central to the design of agents targeting protein-protein interactions or specific receptor binding sites.[8]

Safety and Handling

As with all laboratory chemicals, 1-(2-Methylquinolin-3-yl)ethanone should be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is generally stable under standard laboratory conditions but should be stored away from strong oxidizing agents, acids, and bases.[8] For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.

Conclusion

1-(2-Methylquinolin-3-yl)ethanone is a chemically versatile and synthetically accessible molecule. Its importance is rooted in the privileged nature of the quinoline scaffold and the reactive handles provided by its specific substitution pattern. Efficient and green synthetic methods, such as the FeCl₃-catalyzed Friedländer reaction, make it readily available for research. Its predictable reactivity allows for targeted derivatization, positioning it as a key building block in the development of new therapeutics and functional materials. This guide has provided a foundational overview for researchers and scientists looking to leverage the unique chemical properties of this compound in their work.

References

-

Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from... - ResearchGate. (n.d.). Retrieved from [Link]

-

1-(3-Quinolinyl)ethanone | CAS#:33021-53-3 | Chemsrc. (2025, August 28). Retrieved from [Link]

-

1-(2-Methylquinolin-3-yl)ethanone - LookChem. (n.d.). Retrieved from [Link]

-

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023, August 27). MDPI. Retrieved from [Link]

-

Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (n.d.). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. PMC. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. (n.d.). PolyU Institutional Research Archive. Retrieved from [Link]

-

1-(2-Fluoro-1-methylquinolin-1-ium-4-yl)ethanone. (2025, December 13). PubChem. Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2025, November 17). PubMed. Retrieved from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. (n.d.). PMC - NIH. Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, 1-(3-methyl-2-benzofuranyl)ethanone, CAS Registry Number 23911-56-0. (n.d.). PubMed. Retrieved from [Link]

-

Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. 1-(2-Methylquinolin-3-yl)ethanone | CymitQuimica [cymitquimica.com]

- 4. Buy 1-(2,4-Dimethylquinolin-3-yl)ethanone | 14428-41-2 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687) [evitachem.com]

- 9. mdpi.com [mdpi.com]

- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

"physical properties of 1-(2-Methylquinolin-3-yl)ethanone"

An In-Depth Technical Guide to the Physical Properties of 1-(2-Methylquinolin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methylquinolin-3-yl)ethanone is a heterocyclic ketone built upon the quinoline scaffold, a privileged structure in medicinal chemistry. An understanding of its physical properties is fundamental for its application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the known and predicted physical characteristics of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this document leverages data from close structural analogs and established principles of physical organic chemistry to offer authoritative insights. We detail the standard experimental methodologies required for the precise determination of these properties, ensuring a framework for self-validating laboratory work.

Molecular Structure and Core Identifiers

The foundational attributes of any chemical compound are its composition and identifiers, which are well-established for 1-(2-Methylquinolin-3-yl)ethanone.

The structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. At position 2, it is substituted with a methyl group (-CH₃), and at position 3, with an acetyl group (-C(O)CH₃). This arrangement influences the electronic and steric properties of the molecule, governing its reactivity and intermolecular interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| CAS Number | 14208-35-6 | [1][2] |

| Canonical SMILES | CC1=NC2=CC=CC=C2C=C1C(=O)C | [1] |

| InChI Key | OKDWGFQXJYJNIJ-UHFFFAOYSA-N | [2] |

Physical State, Appearance, and Solubility Profile

Direct experimental descriptions of the appearance and solubility of 1-(2-Methylquinolin-3-yl)ethanone are not widely published. However, strong inferences can be drawn from its chemical structure and data from closely related analogs.

Expected Properties: The compound's relatively rigid, planar aromatic structure and the presence of a polar ketone group suggest that it is a crystalline solid at standard temperature and pressure. The quinoline core can lead to a pale yellow or light-brown coloration, which may intensify upon exposure to air and light.

Insights from Analogs:

-

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone is reported as a "yellowish crystalline solid".[3]

-

1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone , a very close analog, yields "light-brown prisms" upon recrystallization.[4]

Solubility: The molecule possesses both a large, nonpolar aromatic system and a polar ketone group. This duality dictates its solubility.

-

In Aqueous Media: It is expected to have low solubility in water.

-

In Organic Solvents: It is predicted to be soluble in common organic solvents. A structural analog, 1-(2-chloro-7,8-dimethylquinolin-3-yl)ethanone, is confirmed to be soluble in ethanol and dichloromethane.[3]

Protocol for Solubility Determination

A standard protocol to qualitatively and quantitatively assess solubility involves equilibrium dissolution followed by concentration measurement.

Causality: This method is chosen for its directness and applicability to the small scales often used in research. It establishes equilibrium to ensure the true saturation point is measured, and HPLC provides the sensitivity needed for a wide range of concentrations.

Caption: Workflow for determining compound solubility.

Thermal Properties: Melting and Boiling Points

Thermal properties are critical for purification, handling, and formulation.

Melting Point: While no experimental melting point for the title compound is available, data from a close analog, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone , shows a sharp melting point of 433–435 K (160–162 °C).[4][5] This strongly suggests that 1-(2-Methylquinolin-3-yl)ethanone is also a crystalline solid with a defined melting point, likely above 100 °C.

Boiling Point: Experimental data for the boiling point is unavailable.[1] Due to its relatively high molecular weight and aromatic nature, it is expected to have a high boiling point, likely well above 300 °C, and would likely require vacuum distillation to prevent decomposition.

Protocol for Melting Point Determination

The capillary method using a digital melting point apparatus is the standard for accuracy and reproducibility.

Causality: This technique ensures uniform heating and allows for precise observation of the phase transition from solid to liquid, providing a narrow, reproducible melting range for a pure substance.

Caption: Standard procedure for melting point determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides the definitive structural confirmation of a molecule. While published spectra for 1-(2-Methylquinolin-3-yl)ethanone are scarce, its expected spectral features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

Expected ¹H NMR Spectrum:

-

Aromatic Protons (5H): The five protons on the quinoline ring system will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. They will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons.

-

Quinoline-Methyl Protons (3H): The methyl group at position 2 is attached to an sp²-hybridized carbon of the heterocyclic ring. It will appear as a sharp singlet, likely in the range of δ 2.5–2.8 ppm.

-

Acetyl-Methyl Protons (3H): The methyl protons of the acetyl group are adjacent to a carbonyl. They will also appear as a sharp singlet, expected around δ 2.7 ppm.

Expected ¹³C NMR Spectrum:

-

Carbonyl Carbon (1C): The ketone carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift, likely in the δ 195–205 ppm region.

-

Aromatic/Heterocyclic Carbons (9C): The nine carbons of the quinoline ring will appear in the range of δ 120–150 ppm.

-

Methyl Carbons (2C): The two methyl carbons (quinoline-methyl and acetyl-methyl) will appear in the upfield region, typically between δ 20–30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Expected Absorption Bands:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl stretch is expected in the region of 1680–1700 cm⁻¹.

-

C=C and C=N Stretches: Multiple bands in the 1450–1620 cm⁻¹ region corresponding to the stretching vibrations of the aromatic quinoline ring.

-

C-H Bending: Aromatic C-H out-of-plane bending vibrations will appear in the 750–900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

-

C-H Stretching: Aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

-

Molecular Ion (M⁺): The exact mass of the molecular ion should be readily detectable using high-resolution mass spectrometry (HRMS), confirming the elemental composition C₁₂H₁₁NO (calculated exact mass: 185.0841).[6]

-

Key Fragmentation Pathways: The primary fragmentation is expected to be the loss of the acetyl group's methyl radical (·CH₃), leading to a stable acylium ion [M-15]⁺. A subsequent loss of carbon monoxide (CO) from this fragment to give [M-15-28]⁺ is also a highly probable pathway.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry, as well as detailed information on bond lengths, angles, and intermolecular interactions. While no structure exists for the title compound, the crystal structure of 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone has been solved.[4][5]

Insights from the Analog Structure: The analysis of this analog reveals key structural features that are almost certainly conserved in the parent compound:

-

The quinoline ring system is nearly planar.

-

The acetyl group is slightly twisted out of the plane of the quinoline ring.

-

The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules.[4] These forces are responsible for the crystalline nature of the solid.

Conclusion

1-(2-Methylquinolin-3-yl)ethanone is a compound of significant interest with well-defined core chemical identifiers. While direct experimental data on its physical properties is limited, a robust and scientifically sound profile can be constructed through the analysis of structural analogs and the application of fundamental chemical principles. It is characterized as a crystalline solid, likely yellow to brown in color, with poor aqueous solubility but good solubility in organic solvents. Its thermal and spectroscopic properties can be confidently predicted, providing a solid foundation for researchers in its synthesis, purification, and application in drug discovery and development. The experimental protocols detailed herein provide a clear pathway for the validation of these predicted properties.

References

-

EvitaChem. (n.d.). 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687). Retrieved from EvitaChem website.[3]

-

LookChem. (n.d.). 1-(2-Methylquinolin-3-yl)ethanone. Retrieved from LookChem website.[6]

-

Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2664.[4][5]

-

BLDpharm. (n.d.). 1-(2-Methylquinolin-3-yl)ethanone. Retrieved from BLDpharm website.[1]

-

CymitQuimica. (n.d.). 1-(2-Methylquinolin-3-yl)ethanone. Retrieved from CymitQuimica website.[2]

-

Hameed, T. S., Asiri, Y. I., & Shaheen, S. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. Research on Chemical Intermediates, 47, 2359–2373.[7]

-

Preparation and Properties of Quinoline. (n.d.). Retrieved from a general chemistry resource.[8]

-

International Journal of FMCG and Rural Management. (2024). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR, 2(3).[9]

-

IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.[10]

Sources

- 1. 14208-35-6|1-(2-Methylquinolin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(2-Methylquinolin-3-yl)ethanone | CymitQuimica [cymitquimica.com]

- 3. Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687) [evitachem.com]

- 4. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(6,8-Dibromo-2-methyl-quinolin-3-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(2-Methylquinolin-3-yl)ethanone|lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. uop.edu.pk [uop.edu.pk]

- 9. ijfmr.com [ijfmr.com]

- 10. iipseries.org [iipseries.org]

Introduction: A Key Heterocyclic Building Block

An In-Depth Technical Guide to 1-(2-Methylquinolin-3-yl)ethanone

1-(2-Methylquinolin-3-yl)ethanone, identified by the CAS Number 14208-35-6 , is a heterocyclic ketone belonging to the quinoline family.[1][2] The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] This compound, featuring a methyl group at the 2-position and an acetyl group at the 3-position, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. Its structural features make it a valuable target for researchers and drug development professionals exploring new therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

The molecular architecture of 1-(2-Methylquinolin-3-yl)ethanone dictates its chemical behavior and potential for further functionalization. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 14208-35-6 | [1][2] |

| Molecular Formula | C12H11NO | [2][5] |

| Molecular Weight | 185.22 g/mol | [2][5] |

| IUPAC Name | 1-(2-methylquinolin-3-yl)ethanone | [5] |

| Synonyms | 3-Acetyl-2-methylquinoline | [2] |

| InChI Key | OKDWGFQXJYJNIJ-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CC1=NC2=CC=CC=C2C=C1C(=O)C | [2] |

| Topological Polar Surface Area | 30 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 | [2][5] |

| Hydrogen Bond Donor Count | 0 | [2][5] |

| Rotatable Bond Count | 1 | [2][5] |

The presence of the ketone carbonyl group and the quinoline nitrogen atom makes the molecule a hydrogen bond acceptor, influencing its solubility and interactions with biological macromolecules. The acetyl group provides a reactive handle for various chemical transformations, such as condensation reactions, to build more complex molecular scaffolds.

Synthesis Methodologies: A Protocol-Driven Approach

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry. Several methods have been developed, with a growing emphasis on environmentally benign and efficient protocols. One notable approach involves a one-pot, three-component reaction catalyzed by ferric chloride.

FeCl₃-Catalyzed One-Pot Synthesis

This method provides a facile and environmentally friendly route using readily available starting materials. The reaction condenses a substituted 2-aminoacetophenone with an active methylene compound (in this case, acetylacetone) in water, using ferric chloride (FeCl₃·6H₂O) as an inexpensive and non-toxic catalyst.[3]

Causality of Experimental Design:

-

Catalyst Choice (FeCl₃·6H₂O): Iron catalysts are chosen for their low cost, low toxicity, and environmental friendliness compared to many heavy metal catalysts. Ferric chloride acts as a Lewis acid, activating the carbonyl groups of the reactants and facilitating the condensation and subsequent cyclization steps.

-

Solvent Choice (Water): Utilizing water as a solvent aligns with the principles of green chemistry, avoiding the use of volatile and often toxic organic solvents. It can also promote certain reaction types through hydrophobic effects.

-

One-Pot Procedure: This approach enhances efficiency by minimizing the number of intermediate purification steps, which saves time, reduces solvent waste, and can improve overall yield.

Experimental Workflow Diagram:

Caption: One-pot synthesis workflow for 1-(2-methylquinolin-3-yl)ethanone.

Detailed Step-by-Step Protocol: This protocol is adapted from a general procedure for the synthesis of similar quinoline derivatives.[7]

-

Reactant Mixture: In a round-bottom flask, combine 2-aminoacetophenone (0.01 M), acetylacetone (0.01 M), and 10 mL of an aqueous solution of FeCl₃·6H₂O.

-

Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 363 K) for approximately 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it with a 1 N NaOH solution until the resulting suspension reaches a neutral pH.

-

Isolation: Filter the solid precipitate that forms. Wash the solid with cold water to remove any inorganic impurities.

-

Purification: Dry the crude product. Further purification can be achieved by column chromatography using an appropriate solvent system (e.g., a mixture of chloroform and hexane) or by recrystallization from a suitable solvent like ethanol to yield the pure 1-(2-Methylquinolin-3-yl)ethanone.

This self-validating protocol includes a monitoring step (TLC) and a robust purification process to ensure the identity and purity of the final compound, which can then be confirmed by spectroscopic analysis.

Spectroscopic Characterization Profile

To confirm the successful synthesis and structural integrity of 1-(2-Methylquinolin-3-yl)ethanone, a combination of spectroscopic techniques is employed. While the specific spectrum is unique to the compound, the expected characteristics can be inferred from its structure and data from analogous compounds.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of a carbonyl (C=O) stretch, typically in the region of 1680-1690 cm⁻¹. This frequency is indicative of an aromatic ketone where the carbonyl group is conjugated with the quinoline ring system.[8]

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum will provide detailed information. Key expected signals include:

-

A singlet for the methyl protons of the acetyl group (-COCH₃).

-

A singlet for the methyl protons at the 2-position of the quinoline ring (-CH₃).

-

A series of multiplets in the aromatic region corresponding to the protons on the quinoline ring system.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon NMR will show distinct signals for each unique carbon atom. A peak in the downfield region (typically >190 ppm) will correspond to the carbonyl carbon of the acetyl group. Other signals will represent the methyl carbons and the sp²-hybridized carbons of the quinoline ring.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the exact mass of the compound (185.084 g/mol ).[2][5] The fragmentation pattern can provide further structural confirmation.

Applications in Drug Discovery and Medicinal Chemistry

Quinoline and its derivatives are renowned for their broad spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[4][9][10] 1-(2-Methylquinolin-3-yl)ethanone serves as a versatile precursor for synthesizing novel drug candidates.

The acetyl group at the 3-position is particularly useful for creating more complex structures like chalcones, which are known to possess potent biological activities. For instance, quinoline-based chalcones have been developed as anticancer agents that target tubulin polymerization, a critical process in cell division.[11]

Logical Pathway for Drug Development:

Caption: Potential application pathway in anticancer drug development.

This compound and its derivatives are also investigated for their potential to inhibit other key cellular targets. The quinoline scaffold can be modified to interact with various enzymes and receptors, making it a valuable starting point for lead optimization in drug discovery campaigns.[11][12]

Conclusion

1-(2-Methylquinolin-3-yl)ethanone (CAS: 14208-35-6) is more than just a chemical compound; it is a strategic molecular scaffold with significant potential in synthetic and medicinal chemistry. Its well-defined properties and accessible synthesis routes, particularly through modern, green chemistry approaches, make it a valuable tool for researchers. By serving as a foundational building block, it enables the exploration and development of novel quinoline-based derivatives with the potential to become next-generation therapeutic agents for a range of human diseases. This guide has provided the core technical knowledge necessary for scientists to understand, synthesize, and ultimately innovate with this important heterocyclic intermediate.

References

-

Jadhav, S. D., & Patil, S. B. (Year N/A). Synthesis of 1-(2-methylquinolin-3-yl)ethanone derivatives from substituted 2-aminoacetophenone and active methylene compounds catalyzed by FeCl3.6H2O in water solvent. ResearchGate. [Link]

-

LookChem. (n.d.). 1-(2-Methylquinolin-3-yl)ethanone. [Link]

-

Prasath, R., et al. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2664. [Link]

-

PolyU Institutional Research Archive. (n.d.). Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. [Link]

-

MDPI. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. [Link]

-

PubChem. (n.d.). 1-(6-Methylquinolin-3-yl)ethanone. [Link]

-

Ayaz, F., et al. (2019). Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability. Scientific Reports, 9, 13398. [Link]

-

MDPI. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

-

Youssef, A. M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica. [Link]

-

MDPI. (n.d.). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]

-

Wozniak, K., & Capan, V. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

Sources

- 1. 14208-35-6|1-(2-Methylquinolin-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 2. 1-(2-Methylquinolin-3-yl)ethanone|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 1-(6-Methylquinolin-3-yl)ethanone | C12H11NO | CID 82655437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(2-Methylquinolin-3-yl)ethanone | CymitQuimica [cymitquimica.com]

- 7. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 1-(2,4-Dimethylquinolin-3-yl)ethanone | 14428-41-2 [smolecule.com]

- 9. Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687) [evitachem.com]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lead optimization of novel quinolone chalcone compounds by a structure–activity relationship (SAR) study to increase efficacy and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

"structure of 1-(2-Methylquinolin-3-yl)ethanone"

An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 1-(2-Methylquinolin-3-yl)ethanone

Abstract

1-(2-Methylquinolin-3-yl)ethanone, also known as 3-acetyl-2-methylquinoline, is a pivotal heterocyclic ketone that serves as a versatile intermediate in organic synthesis and medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive analysis of the compound's structure, detailing its physicochemical properties, primary synthetic routes, and thorough spectroscopic characterization. We delve into the mechanistic underpinnings of preferred synthetic methodologies, such as the Friedländer annulation, while also exploring the limitations of other potential pathways. Detailed protocols, data interpretation, and a discussion of the molecule's application as a precursor for developing novel therapeutic agents are presented for researchers, scientists, and drug development professionals.

Part 1: The Quinoline Nucleus and 1-(2-Methylquinolin-3-yl)ethanone

The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a foundational structure in medicinal chemistry.[1] This nitrogen-containing heterocycle is prevalent in a wide array of natural products (e.g., quinine) and synthetic compounds, exhibiting a broad spectrum of biological activities.[2][3] These activities include anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular properties, making quinoline derivatives a subject of intense research in drug discovery.[2] 1-(2-Methylquinolin-3-yl)ethanone is a key building block that provides a reactive handle—the acetyl group—for the elaboration into more complex and potentially bioactive molecules.

Physicochemical Properties

The fundamental properties of 1-(2-Methylquinolin-3-yl)ethanone are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | 1-(2-Methylquinolin-3-yl)ethanone | - |

| Synonyms | 3-Acetyl-2-methylquinoline | - |

| CAS Number | 14208-35-6 | [4] |

| Molecular Formula | C₁₂H₁₁NO | [4] |

| Molecular Weight | 185.22 g/mol | [4] |

| Appearance | White low-melting solid | [5] |

| LogP | 2.74580 | [4] |

| PSA | 29.96 Ų | [4] |

| Complexity | 226 | [4] |

Part 2: Synthesis Strategies

The construction of the 1-(2-Methylquinolin-3-yl)ethanone scaffold is most efficiently achieved through cyclocondensation reactions that form the quinoline ring system, with the Friedländer annulation being the most prominent and effective method.

The Friedländer Annulation: The Primary Synthetic Route

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-diketone). This pathway is highly convergent and is the most reliable method for preparing 1-(2-Methylquinolin-3-yl)ethanone. The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring.

Caption: General mechanism of the Friedländer Annulation.

Experimental Protocol 1: FeCl₃-Catalyzed Green Synthesis

This method utilizes ferric chloride as an inexpensive and environmentally benign catalyst for the condensation of 2-aminoacetophenone with acetylacetone in water, representing a green chemistry approach.[1]

Methodology:

-

To a solution of substituted 2-aminoacetophenone (1 mmol) and acetylacetone (1.2 mmol) in water (5 mL), add FeCl₃·6H₂O (10 mol%).

-

Stir the resulting mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 1-(2-methylquinolin-3-yl)ethanone.

Causality: The Lewis acidity of FeCl₃ activates the carbonyl group of the 2-aminoacetophenone, facilitating the initial condensation with the enol form of acetylacetone. Performing the reaction in water minimizes the use of hazardous organic solvents.[1]

Discussion on Friedel-Crafts Acylation

While Friedel-Crafts acylation is a classic method for introducing an acetyl group to an aromatic ring, its application to synthesize 1-(2-Methylquinolin-3-yl)ethanone from 2-methylquinoline is not feasible.[6]

Mechanistic Limitation: The reaction requires a strong Lewis acid catalyst (e.g., AlCl₃). The nitrogen atom in the quinoline ring is a Lewis base and will readily coordinate with the AlCl₃ catalyst.[6][7] This coordination forms a positively charged complex, which strongly deactivates the entire aromatic system towards further electrophilic attack by the acylium ion. Consequently, the Friedel-Crafts reaction fails on quinoline and other similar nitrogen-containing heterocycles.[6] This limitation necessitates the use of ring-forming strategies like the Friedländer synthesis, where the substituents are installed before or during the creation of the heterocycle.

Part 3: Structural Elucidation and Spectroscopic Characterization

The definitive structure of 1-(2-Methylquinolin-3-yl)ethanone is confirmed through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton. The aromatic region shows complex multiplets for the protons on the benzene ring. Key diagnostic signals include a sharp singlet for the C4 proton, which is highly deshielded, and two upfield singlets corresponding to the C2-methyl group and the acetyl methyl protons.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (Quinoline) | 7.50 - 8.10 | Multiplet |

| C4-H | ~8.40 | Singlet |

| C2-CH₃ | ~2.75 | Singlet |

| COCH₃ | ~2.65 | Singlet |

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. The carbonyl carbon of the acetyl group appears significantly downfield. Other key signals include those for the two methyl groups and the various sp²-hybridized carbons of the quinoline ring.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C=O | ~203 |

| C2, C8a (Quaternary) | ~158, ~147 |

| Aromatic CH | 125 - 135 |

| C3, C4a (Quaternary) | ~137, ~127 |

| C2-CH₃ | ~24 |

| COCH₃ | ~32 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8][9]

-

C=O Stretch: A strong, sharp absorption band is expected around 1690 cm⁻¹ , which is characteristic of an aryl ketone.

-

C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic quinoline ring.

-

C-H Stretches: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₁₂H₁₁NO (m/z = 185.0841).

-

Key Fragmentation: A prominent fragment is often observed corresponding to the loss of the acetyl group ([M-43]⁺), resulting from the cleavage of the C-C bond between the quinoline ring and the carbonyl carbon.

Part 4: Reactivity and Applications in Drug Development

1-(2-Methylquinolin-3-yl)ethanone is not typically an end-product but rather a versatile starting material for more complex molecular architectures.

Chemical Reactivity and Synthetic Utility

The acetyl group at the C3 position is the primary site of reactivity, serving as a synthetic handle.

-

Condensation Reactions: It readily undergoes base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to form quinolinyl chalcones. These chalcones are a well-known class of compounds with significant biological activities.[10]

-

Functional Group Transformations: The ketone can be reduced to a secondary alcohol, oxidized (e.g., via haloform reaction), or converted into other functional groups, expanding its synthetic utility.

Caption: Synthetic transformations of 1-(2-Methylquinolin-3-yl)ethanone.

Role in Drug Discovery

The synthesis of derivatives from 1-(2-Methylquinolin-3-yl)ethanone is a common strategy in medicinal chemistry. The quinoline core often acts as a scaffold that correctly positions various pharmacophores for interaction with biological targets. Derivatives have been investigated for a range of therapeutic applications:

-

Anticancer Agents: Many quinoline derivatives exhibit selective cytotoxicity against cancer cell lines.[11] The ability to synthesize a library of compounds from this intermediate allows for the exploration of structure-activity relationships (SAR).

-

Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial drugs, and novel derivatives are continuously screened for antimicrobial activity.[12][13]

Conclusion

1-(2-Methylquinolin-3-yl)ethanone is a structurally significant and synthetically valuable heterocyclic compound. Its preparation is dominated by the robust and efficient Friedländer annulation, which circumvents the inherent limitations of applying classical electrophilic substitution reactions to the quinoline ring. A comprehensive understanding of its spectroscopic signature allows for unambiguous structural confirmation. As a versatile chemical intermediate, it provides a reliable entry point for the synthesis of diverse quinoline derivatives, underpinning ongoing research and development efforts in the search for new therapeutic agents.

References

-

Syed, T., Asiri, Y. I., & Shaheen, S. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. ResearchGate. Available at: [Link]

-

(n.d.). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). Request PDF. Available at: [Link]

-

(n.d.). Supporting Information. Knowledge UChicago. Available at: [Link]

-

(n.d.). General procedure for synthesis of 3-acetyl-4-phenylquinoline-based sulfonamide derivatives 5a–f. ResearchGate. Available at: [Link]

-

(n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. SAGE Journals. Available at: [Link]

-

Al-Bayati, R. I. H., & Al-Amiery, A. A. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available at: [Link]

-

(2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

-

Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available at: [Link]

-

(2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. Available at: [Link]

-

(n.d.). 1-(2-Methylquinolin-3-yl)ethanone. LookChem. Available at: [Link]

-

Vera, D. R., Mantilla, J. P., Palma, A., Cobo, J., & Glidewell, C. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C Structural Chemistry. Available at: [Link]

-

(2010). Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

(2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. OUCI. Available at: [Link]

-

(n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate. Available at: [Link]

-

Sharma, P. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

-

(2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedlander reactions between (2-aminophenyl)chalcones and acetone. Universitat Autònoma de Barcelona. Available at: [Link]

-

(2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. Available at: [Link]

-

(n.d.). Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine. PolyU Institutional Research Archive. Available at: [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]

-

(n.d.). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Indian Journal of Chemistry. Available at: [Link]

-

(n.d.). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. IUCr. Available at: [Link]

-

(2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]

-

(n.d.). 1H, 13C and 15N NMR data for indolo[2,3-b]quinolines, a novel potent anticancer drug family. Request PDF. Available at: [Link]

-

(n.d.). 1H and 13C NMR data for indolo[2,3-bh]quinoline-aminoglycoside hybrids, a novel potent anticancer drug family. Request PDF. Available at: [Link]

-

(2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

-

(2014). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. MDPI. Available at: [Link]

-

(2015). 2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. quora.com [quora.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Fried… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

Introduction: The 2-Methylquinoline Scaffold as a Privileged Core in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 2-Methylquinoline Derivatives

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of pharmacological properties.[3][4] Among these, the 2-methylquinoline (quinaldine) core is a particularly versatile and significant building block.[5] The presence of the methyl group at the C2 position provides a key reactive site for further functionalization, allowing for the synthesis of diverse molecular architectures with fine-tuned biological activities.[6][7]

This technical guide provides a comprehensive overview of the principal biological activities associated with 2-methylquinoline derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.[1][3] We will delve into the underlying mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for the validation of these activities. The synthesis of these compounds often employs classic methodologies such as the Doebner-von Miller and Combes reactions, which are foundational to the exploration of this chemical space.[3]

Part 1: Anticancer Activity of 2-Methylquinoline Derivatives

The quinoline scaffold is a key structural motif in numerous compounds under investigation for cancer therapy.[8][9] Derivatives of 2-methylquinoline have demonstrated compelling and selective anticancer properties, often acting through the modulation of critical cellular pathways that are dysregulated in cancer.[1][10]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of 2-methylquinoline derivatives are frequently attributed to their ability to interfere with signaling pathways essential for cancer cell proliferation and survival.[8]

-

Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its aberrant activation is a common feature in many cancers.[1][8] Certain 2-methylquinoline derivatives have been shown to inhibit key kinases within this cascade, such as mTOR, leading to a downstream blockade of protein synthesis and cell proliferation.[1] This targeted inhibition can halt the uncontrolled growth of tumor cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-methylquinoline derivatives.

-

Induction of Apoptosis: Beyond halting proliferation, many quinoline derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and is a hallmark of effective chemotherapy.

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially quantified by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cell population.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Arylquinolines | C-6 substituted 2-phenylquinoline | HeLa (Cervical Cancer) | 8.3 | [10] |

| C-6 substituted 2-phenylquinoline | PC3 (Prostate Cancer) | 31.37 | [10] | |

| Tetrahydroquinolines | 4-acetamido-2-methyl-THQ | HeLa (Cervical Cancer) | 13.15 | [10] |

| Fused Hybrids | 2-methyl-3-(1H-pyrazol-3-yl)quinoline | A549 (Lung Cancer) | Comparable to Doxorubicin | [11] |

| 2-methyl-3-(1H-pyrazol-3-yl)quinoline | MCF-7 (Breast Cancer) | Comparable to Doxorubicin | [11] |

Note: The studies highlighted that many of these compounds exhibited high selectivity, with significantly lower cytotoxicity against non-tumor cells compared to cancer cells.[10]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells utilize the enzyme mitochondrial reductase to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-methylquinoline derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the treated plates for a further 24-72 hours, depending on the cell line and experimental goals.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacterial strains presents a global health crisis, necessitating the development of novel antibiotics.[12] Quinoline derivatives have long been a source of potent antibacterial agents, and 2-methylquinoline-based compounds are being actively investigated for their efficacy against challenging pathogens.[12][13]

Mechanism of Action: Disrupting Bacterial Processes

While the precise targets can vary, 2-methylquinoline derivatives often exert their antibacterial effects by inhibiting essential bacterial enzymes or disrupting cellular integrity.[12] Some studies suggest that they may function as inhibitors of peptide deformylase (PDF), an enzyme crucial for bacterial protein maturation that is absent in humans, making it an attractive and selective target.[14][15]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring in vitro antibacterial activity.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazone-linked Quinoline | Staphylococcus aureus | 12.5 | [3] |

| Hydrazone-linked Quinoline | Escherichia coli | 50 | [3] |

| Substituted Quinoline (Compound 2) | Bacillus cereus | 1.56 | [14] |

| Substituted Quinoline (Compound 6) | Staphylococcus aureus | 3.12 | [14] |

| Substituted Quinoline (Compound 6) | Escherichia coli | 3.12 | [14] |

| Quinolin-2-one (Compound 6c) | MRSA (Methicillin-resistant S. aureus) | 0.75 | [13] |

| Quinolin-2-one (Compound 6c) | VRE (Vancomycin-resistant Enterococcus) | 0.75 | [13] |

Note: Several novel derivatives have shown activity superior to or comparable with standard antibiotics like ciprofloxacin and chloramphenicol in in vitro tests.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method used to determine the MIC of an antimicrobial agent against a specific bacterium.[12]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., MRSA ATCC 33591) on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-methylquinoline derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate, leaving the last wells for controls.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to ensure medium sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic for most bacteria).

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control well.

Part 3: Anti-inflammatory and Other Biological Activities

Beyond their roles in fighting cancer and microbes, 2-methylquinoline derivatives have been explored for a range of other important biological activities.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been developed as anti-inflammatory agents that target key pharmacological targets like Cyclooxygenase (COX) enzymes and TNF-α.[16][17] The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity and target.[16] For example, derivatives with a carboxylic acid moiety have shown COX-inhibition, while those with a carboxamide group have displayed antagonism at the TRPV1 receptor, which is involved in pain and inflammation.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model for evaluating the activity of acute anti-inflammatory agents.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.

-